
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Idhayadhulla, Kumar, and Abdul (2012) presents the synthesis of pyrazole derivatives related to the specified compound and their screening for antimicrobial activity. These derivatives were synthesized using the Mannich base method, highlighting the versatility of pyrazole compounds in developing potential antimicrobial agents [Idhayadhulla, Kumar, & Abdul, 2012].
Antiprotozoal Agents
Ismail et al. (2004) synthesized novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with significant antiprotozoal activity, demonstrating the therapeutic potential of furan-based heterocyclic compounds against Trypanosoma and Plasmodium species. This study underscores the importance of such compounds in developing new treatments for protozoal infections [Ismail et al., 2004].
Anticancer and Anti-inflammatory Properties
Research on pyrazolopyrimidines derivatives by Rahmouni et al. (2016) explored their potential as anticancer and anti-5-lipoxygenase agents. This study exemplifies the broad spectrum of biological activities exhibited by compounds structurally related to the chemical , contributing to cancer and inflammation research [Rahmouni et al., 2016].
Synthesis and Biological Evaluation of Hybrid Compounds
Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids with promising antibacterial, antifungal, and anti-tubercular activity. This study highlights the chemical versatility and potential biomedical applications of furan and pyrimidine-based compounds in addressing various infectious diseases [Akhaja & Raval, 2012].
Molecular Docking and Antitubercular Activity
El-Azab et al. (2018) conducted a comprehensive study on oxadiazole and pyrazine derivatives, including spectroscopic analysis and molecular docking studies, to assess their antitubercular activity. This research illustrates the potential of furan-containing compounds in the development of new antitubercular agents, showcasing the integration of computational and experimental approaches in drug discovery [El-Azab et al., 2018].
Propiedades
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-12-20(28)24-21(22-14)26-18(13-16(25-26)17-8-5-11-29-17)23-19(27)10-9-15-6-3-2-4-7-15/h2-8,11-13H,9-10H2,1H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCJJBUOBELCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135879840 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

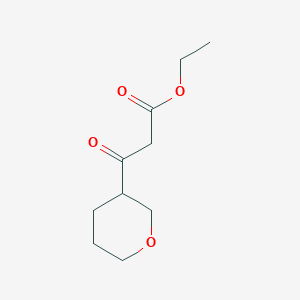
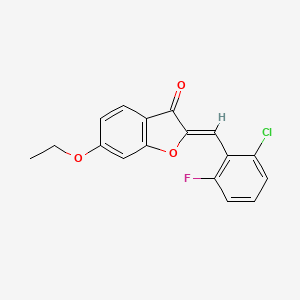
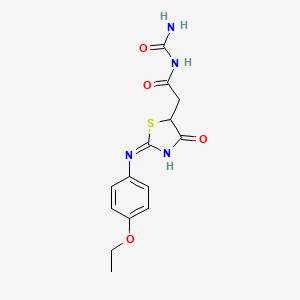
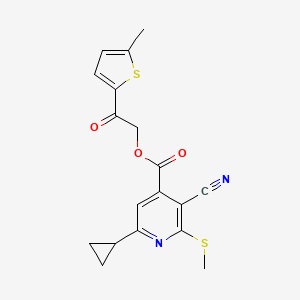
![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)
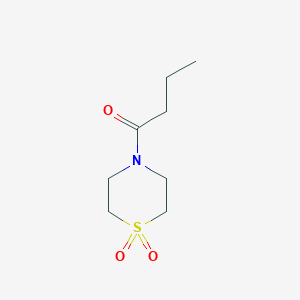
![N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2510407.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
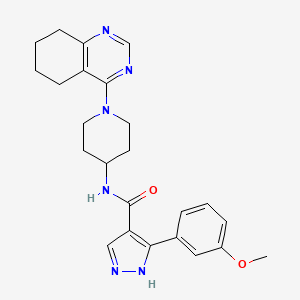


![tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate](/img/structure/B2510417.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2510419.png)